molecular formula C21H27N5O4 B5570233 4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No.: B5570233
M. Wt: 413.5 g/mol
InChI Key: BUPXGQYQIFZUHN-UHFFFAOYSA-N
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Description

4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.20630436 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Methodologies and Compound Derivation : A significant part of the research on related compounds involves the synthesis of novel heterocyclic compounds that exhibit promising biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been documented. These compounds have shown anti-inflammatory and analgesic activities, indicating their potential in medicinal applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Properties : The development of compounds with antimicrobial properties is another significant area of application. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been explored. Some compounds have shown good or moderate activities against test microorganisms, showcasing the chemical's relevance in addressing bacterial resistance issues (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Heterocyclic Chemistry and Compound Interactions

Heterocyclic Synthesis and Characterization : The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported. These compounds are synthesized using a simple and efficient method, indicating the versatility of morpholine and piperazine in heterocyclic chemistry (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018).

Structural Exploration and Analysis : Detailed structural exploration and analysis have been conducted on compounds like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. These studies include antiproliferative activity evaluation, spectral characterization, and X-ray diffraction studies, emphasizing the compound's potential in drug development and material science applications (S. Prasad, C. Anandakumar, A. Raghu, K. R. Reddy, M. Urs, S. Naveen, 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further testing of its efficacy and safety, as well as potential modifications to improve its properties .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-28-17-13-16(14-18(15-17)29-2)20(27)25-7-5-24(6-8-25)19-3-4-22-21(23-19)26-9-11-30-12-10-26/h3-4,13-15H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXGQYQIFZUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.